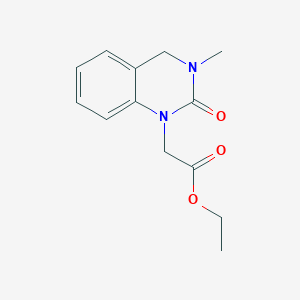
ethyl (3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetate
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
Typically, a description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (color, state of matter), odor, and taste if applicable.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved.Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together.Chemical Reactions Analysis
This would involve a study of the chemical reactions that the compound undergoes, including its reactivity with other compounds and the conditions required for these reactions.Physical And Chemical Properties Analysis
This would include information on the compound’s melting point, boiling point, solubility, density, molar mass, and other relevant properties.科研应用
Anticancer Applications
Ethyl (3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetate derivatives have been synthesized and evaluated for their potential as dual inhibitors of VEGFR-2 and EGFR tyrosine kinases, showing potent cytotoxic activity against various human cancer cell lines. The cytotoxic activities were validated through MTT assays, indicating the compound's potential as an effective anti-cancer agent (Riadi et al., 2021).
Antimicrobial Applications
New quinazolinone derivatives synthesized from ethyl (3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetate have shown potential as antimicrobial agents, demonstrating activity against a range of bacterial and fungal strains. These findings suggest the compound's utility in developing novel antimicrobial therapies (Desai et al., 2007).
Spectroscopic Analysis and Molecular Docking Studies
Spectroscopic analyses (FT-IR, FT-Raman, and NMR) alongside molecular docking studies of derivatives highlight their potential interactions with biological targets, further supporting their utility in drug design and development. These studies offer insights into the molecular structure, electron density, stabilization energies, and potential inhibitory activities against specific biological targets, laying the groundwork for future pharmacological applications (El-Azab et al., 2016).
Chemical Synthesis and Characterization
The compound's utility extends to chemical synthesis, where it serves as a key intermediate in the preparation of various heterocyclic compounds. These derivatives are explored for their pharmacological properties, including cytotoxic and antimicrobial activities, showcasing the versatility of ethyl (3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetate in contributing to diverse areas of medicinal chemistry (Khaligh, 2014).
Safety And Hazards
This would include information on the compound’s toxicity, flammability, and other potential hazards, as well as appropriate safety precautions.
未来方向
This would involve a discussion of potential future research directions, such as new synthesis methods, applications, or areas of study.
性质
IUPAC Name |
ethyl 2-(3-methyl-2-oxo-4H-quinazolin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-3-18-12(16)9-15-11-7-5-4-6-10(11)8-14(2)13(15)17/h4-7H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAYOLJJWNCYEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2CN(C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetate | |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![6-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2926290.png)
![5-methyl-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2926293.png)
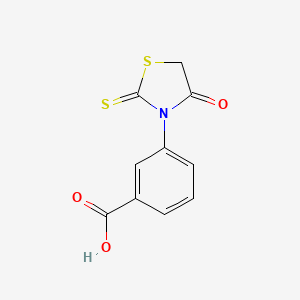
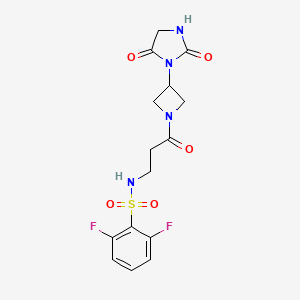
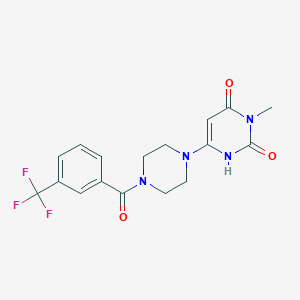
![Ethyl 3-[3-(2-chloroacetyl)-2,5-dimethylpyrrolyl]-5-(ethoxycarbonyl)benzoate](/img/structure/B2926297.png)
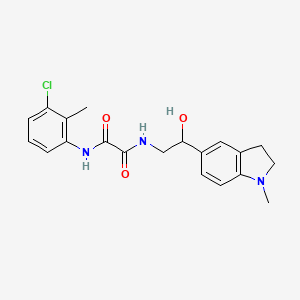
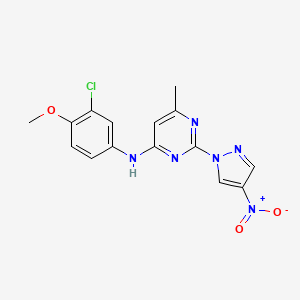
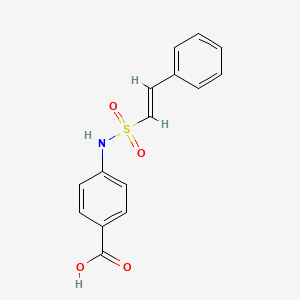
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2926304.png)
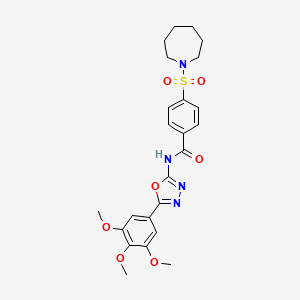
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2926308.png)
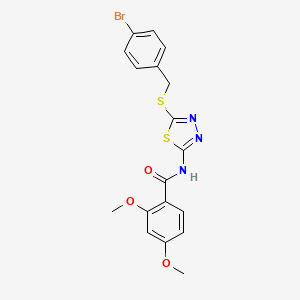
![N-(2,4-difluorophenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2926311.png)